A-Technical-Guide-to-the-Structural-Analysis-of-5-Chloro-3-(3-methoxycarbonylphenyl)benzoic-acid"
A-Technical-Guide-to-the-Structural-Analysis-of-5-Chloro-3-(3-methoxycarbonylphenyl)benzoic-acid"
Abstract
This comprehensive technical guide provides a detailed framework for the structural analysis of 5-Chloro-3-(3-methoxycarbonylphenyl)benzoic acid, a disubstituted aromatic compound with potential applications in medicinal chemistry and materials science. While specific literature on this exact molecule is sparse, this guide establishes a robust analytical workflow based on foundational principles and techniques applied to analogous structures. We will delve into the theoretical underpinnings and practical applications of multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray crystallography. Furthermore, this guide integrates computational chemistry as a predictive and corroborative tool. Detailed, step-by-step protocols are provided for each technique, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to elucidate and validate the structure of novel organic molecules.
Introduction and Molecular Overview
5-Chloro-3-(3-methoxycarbonylphenyl)benzoic acid is a complex organic molecule characterized by two phenyl rings linked together. One ring is substituted with a chlorine atom and a carboxylic acid group, while the second ring bears a methoxycarbonyl group. The connectivity and substitution pattern of these functional groups are critical to the molecule's chemical properties and potential biological activity. The presence of both electron-withdrawing groups (chlorine, carboxylic acid, and methoxycarbonyl) influences the electron density distribution across the aromatic systems, which in turn dictates its reactivity and intermolecular interactions.[1]
The structural analysis of such a molecule is non-trivial and requires a multi-faceted analytical approach to unambiguously determine its constitution, configuration, and conformation. This guide will systematically outline the necessary steps to achieve a complete and validated structural assignment.
Molecular Structure
Caption: 2D structure of 5-Chloro-3-(3-methoxycarbonylphenyl)benzoic acid.
Spectroscopic Analysis: A Foundational Approach
Spectroscopic techniques are indispensable for the initial characterization of novel compounds. A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides a wealth of information regarding the molecular formula, connectivity, and electronic environment of the atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A suite of 1D and 2D NMR experiments should be performed to assign all proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space correlations.
Predicted ¹H and ¹³C NMR Spectral Data
The following table summarizes the predicted chemical shifts for the aromatic protons and carbons of 5-Chloro-3-(3-methoxycarbonylphenyl)benzoic acid. These predictions are based on established substituent effects in substituted benzoic acids and related aromatic systems.[2]
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ring A (Benzoic Acid Moiety) | ||
| H-2 | 8.1 - 8.3 | 130 - 132 |
| H-4 | 7.9 - 8.1 | 128 - 130 |
| H-6 | 8.0 - 8.2 | 133 - 135 |
| Ring B (Methoxycarbonylphenyl Moiety) | ||
| H-2' | 8.2 - 8.4 | 131 - 133 |
| H-4' | 7.6 - 7.8 | 129 - 131 |
| H-5' | 7.5 - 7.7 | 127 - 129 |
| H-6' | 8.0 - 8.2 | 130 - 132 |
| Other | ||
| -COOH | 12.0 - 13.0 | 165 - 168 |
| -COOCH₃ | 3.9 - 4.1 | 166 - 169 |
| -OCH₃ | 3.9 - 4.1 | 52 - 54 |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.[3]
-
¹H NMR: Acquire a standard 1D proton NMR spectrum. This will provide information on the number of distinct proton environments and their multiplicities (splitting patterns).[4]
-
¹³C NMR: Acquire a proton-decoupled 1D carbon NMR spectrum to determine the number of unique carbon environments.
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which is essential for identifying adjacent protons on the aromatic rings.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, aiding in the assignment of carbon signals.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the two aromatic rings and the positions of the substituents.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about through-space proximity of protons, which can be useful in determining the preferred conformation of the molecule in solution.
Caption: NMR experimental workflow for structural elucidation.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion, which in turn provides the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.
Expected Mass Spectrometric Data
-
Molecular Formula: C₁₅H₁₁ClO₄
-
Monoisotopic Mass: 290.0346 g/mol
-
Isotopic Pattern: A characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak will be observed due to the presence of the ³⁷Cl isotope.[5] This is a key diagnostic feature for chlorine-containing compounds.[6]
Experimental Protocol for HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this type of molecule and will likely produce a prominent [M-H]⁻ ion in negative ion mode or an [M+H]⁺ ion in positive ion mode.
-
Mass Analysis: Utilize a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain an accurate mass measurement of the molecular ion.
-
Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to induce fragmentation. The resulting fragment ions can be used to confirm the presence of key structural motifs, such as the loss of the methoxy group or the carboxylic acid group.[7]
Crystallographic Analysis: The Definitive Structure
While spectroscopic methods provide compelling evidence for the structure of a molecule, single-crystal X-ray crystallography offers the most definitive and unambiguous structural determination.[8] This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and torsional angles.
Experimental Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. A variety of crystallization techniques should be explored, including slow evaporation from different solvents, vapor diffusion, and solvent layering. The goal is to obtain single crystals of sufficient size and quality for diffraction analysis.
-
Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.[9]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined to best fit the experimental data.[10]
Caption: Workflow for single-crystal X-ray crystallographic analysis.
Computational Chemistry: A Synergistic Approach
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complementary tool in structural analysis.[11] It can be used to predict spectroscopic properties, analyze conformational preferences, and provide insights into the electronic structure of the molecule.
Applications of DFT in Structural Analysis
-
Geometry Optimization: A DFT calculation can be used to determine the lowest energy conformation of the molecule in the gas phase. This can be compared with the solid-state structure obtained from X-ray crystallography to assess the influence of crystal packing forces.[12]
-
NMR Chemical Shift Prediction: DFT can be used to calculate theoretical ¹H and ¹³C NMR chemical shifts. A strong correlation between the calculated and experimental chemical shifts can provide additional confidence in the structural assignment.[13]
-
Vibrational Analysis: The calculation of vibrational frequencies (e.g., for IR and Raman spectroscopy) can further aid in the characterization of the molecule.
Protocol for DFT Calculations
-
Structure Input: Build the initial 3D structure of the molecule using a molecular modeling program.
-
Method and Basis Set Selection: Choose an appropriate DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(2d,2p)) for the calculations.[11]
-
Geometry Optimization: Perform a geometry optimization to find the minimum energy structure.
-
Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain predicted vibrational spectra.
-
NMR Calculation: Use the optimized geometry to calculate the NMR shielding tensors, which are then converted to chemical shifts.
Conclusion
The structural analysis of 5-Chloro-3-(3-methoxycarbonylphenyl)benzoic acid requires a synergistic application of advanced analytical and computational techniques. By following the detailed protocols and workflows outlined in this guide, researchers can confidently and accurately elucidate the structure of this and other novel organic molecules. The integration of NMR spectroscopy, mass spectrometry, X-ray crystallography, and computational chemistry provides a self-validating system that ensures the scientific integrity of the final structural assignment. This rigorous approach is fundamental to advancing research in fields that rely on a precise understanding of molecular structure, such as drug discovery and materials science.
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